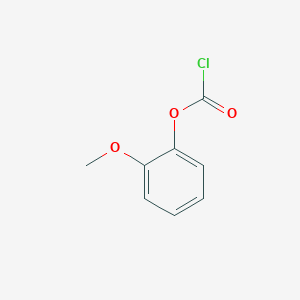

2-Methoxyphenyl chloroformate

Übersicht

Beschreibung

2-Methoxyphenyl chloroformate, also known as methyl salicylate chloroformate, is an organic compound with the molecular formula C8H7ClO3. It is a colorless liquid that is primarily used in organic synthesis. This compound is part of the chloroformate family, which are esters of chloroformic acid and phenols or alcohols .

Vorbereitungsmethoden

2-Methoxyphenyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyphenol with phosgene in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process . Industrial production methods often involve continuous flow processes to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Mechanism of Solvolysis

2-Methoxyphenyl chloroformate undergoes solvolysis primarily through a bimolecular addition-elimination pathway , where the rate-determining step involves the formation of a tetrahedral intermediate . This mechanism is supported by kinetic solvent isotope effects (KSIEs) and Grunwald-Winstein (G-W) equation analyses. The extended G-W equation, which accounts for solvent nucleophilicity (l) and ionizing power (m), reveals sensitivity values of l = 1.68 ± 0.06 and m = 0.46 ± 0.04 , indicating a transition state stabilized by nucleophilic attack .

| Parameter | Value |

|---|---|

| l (nucleophilicity sensitivity) | 1.68 ± 0.06 |

| m (ionizing power sensitivity) | 0.46 ± 0.04 |

| l/m ratio | 3.67 |

Solvent Effects

-

In nucleophilic solvents like methanol and ethanol, the methoxy group at the ortho position enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

-

In strongly ionizing solvents (e.g., 97% hexafluoroisopropanol), competing ionization pathways emerge, stabilized by the electron-donating methoxy group .

Role of Substituents

The methoxy group at the ortho position exerts a combined inductive and resonance effect . Compared to para-methoxyphenyl chloroformate, the ortho substitution leads to:

-

Enhanced nucleophilic susceptibility : The methoxy group increases electron density at the carbonyl carbon via resonance, despite its inductive electron-withdrawing nature .

-

Earlier transition state : The l/m ratio (3.67) indicates a shift toward bond-making (nucleophilic attack) over bond-breaking (ionization) .

| Substituent Position | l/m Ratio |

|---|---|

| Ortho-methoxy (2) | 3.67 |

| Para-methoxy (5) | 2.77 |

| Para-nitro (6) | 3.67 |

Acetate-Catalyzed Hydrolysis

In aqueous dioxane, this compound reacts with acetate ions to form an intermediate mixed anhydride. This step is rate-determining for fluoroformate analogs but not for chloroformates, where nucleophilic attack dominates .

Nucleophilic Substitution

The chloroformate reacts with alcohols and amines to form esters and carbamates, respectively. For example:

-

Reaction with ethanol :

Kinetic Data

| Solvent | Rate Constant (k, s⁻¹) |

|---|---|

| Methanol | |

| Ethanol | |

| Acetone | |

| 97% HFIP |

Wissenschaftliche Forschungsanwendungen

2-Methoxyphenyl chloroformate is a chemical compound with applications in various scientific fields, particularly in the synthesis of herbicides and pharmaceutical formulations .

Scientific Research Applications

Use in Herbicides

- This compound is utilized in the preparation of symmetrical ureas, which have patented herbicidal applications for controlling weeds, fungi, and bacteria .

Solvolysis Reactions

- Studies have examined the solvolysis reactions of this compound in binary aqueous mixtures to understand its chemical behavior . Solvolysis involves the reaction of a compound with a solvent, leading to the formation of new products. Understanding solvolysis reaction rates and mechanisms is crucial in predicting the stability and reactivity of the compound in different environments.

Synthesis of Triazine Carbamates

- Chloroformates, including phenyl chloroformate derivatives like this compound, can be used in the preparation of triazine carbamates . This process involves reacting a triazine with a chloroformate to form the desired carbamate compound, useful as intermediates in various chemical syntheses .

Leishmanicidal Activity

- Research has explored the potential therapeutic applications of compounds structurally related to this compound. For example, N-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, induces ultrastructural changes in Leishmania mexicana promastigotes, such as membrane blebbing and alterations in the flagella structure . It also causes damage to the kinetoplast and mitochondria, leading to cell death. These findings suggest the potential for developing new therapeutic agents against leishmaniasis .

Synthesis of Pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-Methoxyphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively . The formation of a tetrahedral intermediate is often the rate-determining step in these reactions .

Vergleich Mit ähnlichen Verbindungen

2-Methoxyphenyl chloroformate can be compared with other chloroformates such as phenyl chloroformate, propargyl chloroformate, and p-nitrophenyl chloroformate . While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and solubility properties .

Similar compounds include:

- Phenyl chloroformate

- Propargyl chloroformate

- p-Nitrophenyl chloroformate

- 4-Methoxyphenyl chloroformate

These compounds are often used in similar applications but may differ in their specific reactivity and physical properties.

Biologische Aktivität

2-Methoxyphenyl chloroformate is a chemical compound that has garnered attention for its potential biological activities. This article focuses on its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its efficacy in various applications.

This compound is an aromatic chloroformate derivative. Its structure contributes to its reactivity and potential interactions with biological systems. The compound can be synthesized through the reaction of 2-methoxyphenol with phosgene or other chloroformate sources.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds similar to this compound have been shown to induce ROS production, leading to oxidative stress in target cells. This mechanism is crucial in mediating apoptosis in various pathogens, including Leishmania species .

- Inhibition of Enzymatic Activity : Studies have demonstrated that certain derivatives can inhibit enzymes involved in parasite metabolism, such as arginase in Leishmania mexicana, which is vital for polyamine synthesis .

Antiparasitic Activity

Recent studies have highlighted the leishmanicidal properties of compounds related to this compound. For instance, a derivative known as compound 8 demonstrated significant activity against L. mexicana, reducing parasite load by up to 71% in experimental models .

Table 1: Biological Activity Against L. mexicana

| Compound | IC50 (µM) Promastigotes | IC50 (µM) Amastigotes | % Reduction in Parasite Load |

|---|---|---|---|

| This compound | 3.21 | 0.26 | 71% |

| Miltefosine | 15.34 | 0.51 | N/A |

Cytotoxicity Studies

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. For example, one study reported moderate cytotoxicity against liver (WRL-68) and colon (Caco2) cancer cell lines with IC50 values ranging from 60 µM to 100 µM .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| WRL-68 | This compound | 86 |

| Caco2 | This compound | 75 |

| MCF-7 | Compound X | 45 |

Case Studies

- Leishmaniasis Treatment : In a controlled study, compound 8 , derived from this compound, was administered to mice infected with L. mexicana. The results showed a significant reduction in parasite load compared to the control group treated with Glucantime, suggesting a promising alternative treatment for cutaneous leishmaniasis .

- Cancer Cell Line Evaluation : A series of derivatives were tested against various cancer cell lines, revealing that modifications to the methoxy group significantly affected cytotoxicity and selectivity towards specific cancer types .

Eigenschaften

IUPAC Name |

(2-methoxyphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLQSPNQAVRJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391804 | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-75-6 | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of the methoxy group in 2-methoxyphenyl chloroformate affect its reactivity compared to phenyl chloroformate?

A1: The research indicates that this compound (2) primarily reacts through a bimolecular mechanism where the formation of a tetrahedral intermediate is rate-determining. [] This is in contrast to phenyl chloroformate (3), which exhibits more significant contributions from solvolysis pathways. This difference arises from the electron-donating nature of the methoxy group in compound (2). This electron donation increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by solvent molecules and favoring the bimolecular pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.